Enhanced Lipophilicity (LogP 0.46) Compared to Methyl 4-(chlorosulfonyl)butanoate (LogP -0.055)
Ethyl 4-(chlorosulfonyl)butanoate exhibits a calculated LogP of 0.4636 , which is substantially higher than that of methyl 4-(chlorosulfonyl)butanoate (LogP = -0.055) [1]. This increased lipophilicity enhances membrane permeability and influences solubility profiles in organic reaction media. The difference arises from the ethyl ester's greater hydrophobic contribution relative to the methyl ester.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.4636 |
| Comparator Or Baseline | Methyl 4-(chlorosulfonyl)butanoate (CAS 81926-28-5): LogP = -0.055 |
| Quantified Difference | ΔLogP ≈ 0.52 (more lipophilic) |
| Conditions | Calculated LogP values using standard algorithms (ALOGPS 2.1 / ChemAxon) |
Why This Matters
The higher LogP directly impacts extraction efficiency, chromatographic purification behavior, and potential for blood-brain barrier penetration in medicinal chemistry programs, making the ethyl ester the preferred choice when increased lipophilicity is desired for compound optimization.
- [1] Chembase.cn. (n.d.). Ethyl 4-(chlorosulfonyl)butanoate (EN300-49656) Product Information (LogP = -0.055 for methyl analog). View Source
